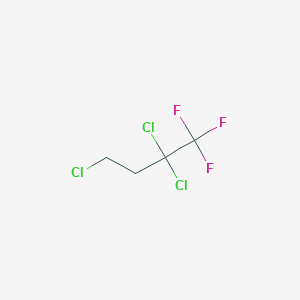

2,2,4-Trichloro-1,1,1-trifluorobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,4-Trichloro-1,1,1-trifluorobutane is an organic compound with the molecular formula C4H4Cl3F3 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2,4-Trichloro-1,1,1-trifluorobutane can be synthesized through the reaction of 1,1,1-trichlorotrifluoroethane with ethylene . The reaction typically requires specific conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions

2,2,4-Trichloro-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, potentially involving the cleavage of the carbon-halogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated butanes, while reduction and oxidation reactions can produce less halogenated or more oxidized derivatives, respectively.

Aplicaciones Científicas De Investigación

2,2,4-Trichloro-1,1,1-trifluorobutane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.

Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.

Medicine: Research into the potential medicinal properties of halogenated compounds may involve this compound.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated hydrocarbon with similar properties but different molecular structure.

1,2,4-Trichloro-1,1,2-trifluorobutane: A structural isomer with different reactivity and applications.

Uniqueness

2,2,4-Trichloro-1,1,1-trifluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and industrial applications where other compounds may not be as effective.

Actividad Biológica

2,2,4-Trichloro-1,1,1-trifluorobutane (also known as HFC-134a or 2,2,4-TCF) is a halogenated hydrocarbon with significant applications in various fields, including refrigeration and as a propellant. This article explores its biological activity, focusing on its interactions at the molecular level, cellular effects, and implications for health and environmental safety.

Chemical Structure and Properties

The compound has the following chemical formula:

It features three chlorine atoms and three fluorine atoms attached to a butane backbone. The presence of these halogens significantly influences its reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances. This interaction can lead to the inhibition or activation of enzymatic activities, affecting metabolic pathways significantly.

- Gene Expression Modulation : Exposure to this compound can alter gene expression related to detoxification processes. It has been observed to influence signaling pathways that regulate cellular metabolism and stress responses.

- Cellular Effects : The compound can disrupt normal cellular functions by interfering with key metabolic enzymes and altering cell signaling pathways. This disruption can lead to changes in cellular proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Toxicological Studies : Research indicates that higher doses of the compound can lead to hepatotoxicity and neurotoxicity in animal models. These findings highlight the importance of dosage in assessing potential health risks associated with exposure.

- Long-term Exposure Effects : Studies have shown that prolonged exposure can result in cumulative effects on gene expression and enzyme activity. For instance, chronic exposure has been linked to persistent alterations in metabolic functions within liver cells.

- Environmental Impact : Investigations into the environmental persistence of halogenated compounds like this compound reveal potential ecological risks due to bioaccumulation and toxicity to aquatic organisms.

Comparative Analysis of Biological Activity

| Parameter | Effect | Reference |

|---|---|---|

| Enzyme Interaction | Inhibition of cytochrome P450 | , |

| Gene Expression | Altered detoxification pathways | |

| Cellular Toxicity | Hepatotoxicity at high doses | |

| Environmental Persistence | Bioaccumulation potential |

Propiedades

IUPAC Name |

2,2,4-trichloro-1,1,1-trifluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl3F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOQTAXLMLIPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(F)(F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382178 |

Source

|

| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175401-04-4 |

Source

|

| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.